

Characterization of Stannane, butylhydroxyoxo- by Multinuclear NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Stannane, butylhydroxyoxo-*

Cat. No.: *B1346574*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the structural characterization of **Stannane, butylhydroxyoxo-** (also known as butylstannoic acid) using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for ^1H , ^{13}C , and ^{119}Sn NMR experiments and expected data to facilitate its identification and analysis in research and development settings.

Introduction

Stannane, butylhydroxyoxo- is an organotin compound with a wide range of applications, including as a catalyst and a stabilizer for polymers. Its chemical structure and purity are critical for its function and for ensuring safety and regulatory compliance. Multinuclear NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organometallic compounds. By probing the ^1H , ^{13}C , and ^{119}Sn nuclei, a comprehensive understanding of the molecular framework and the coordination environment of the tin atom can be achieved.^{[1][2]} This note details the necessary protocols and expected spectral data for the complete NMR characterization of this compound.

Experimental Protocols

A systematic approach involving one-dimensional (1D) ^1H , ^{13}C , and ^{119}Sn NMR, supplemented with two-dimensional (2D) correlation experiments, is recommended for the complete structural assignment of **Stannane, butylhydroxyoxo-**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Solvent Selection: **Stannane, butylhydroxyoxo-** is soluble in various organic solvents such as methanol, ethanol, and chloroform.^[2] Deuterated chloroform (CDCl_3) is a common choice for ^1H and ^{13}C NMR. For ^{119}Sn NMR, a solvent that provides good solubility and a low freezing point may be necessary, depending on the desired experimental temperature. It is important to use a solvent that does not coordinate to the tin atom, unless studying such interactions is the objective.^{[3][4]}
- Concentration: For ^1H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ^{13}C and ^{119}Sn nuclei, a higher concentration of 20-50 mg/mL is recommended.
- Procedure:
 - Weigh the desired amount of **Stannane, butylhydroxyoxo-** and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR ($\delta = 0.00$ ppm). For ^{119}Sn NMR, an external reference of tetramethyltin (SnMe_4) in a sealed capillary is commonly used ($\delta = 0.00$ ppm).^[5]
 - Cap the NMR tube securely.

NMR Data Acquisition

The following are suggested starting parameters for data acquisition on a standard NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

¹³C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on concentration.

¹¹⁹Sn NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled single-pulse experiment. Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE).
- Spectral Width: A wide spectral width is recommended initially (e.g., -400 to 400 ppm) due to the large chemical shift range of tin.[\[5\]](#)
- Acquisition Time: 0.5-1 second.
- Relaxation Delay: 5-10 seconds (or longer, as tin relaxation times can be long).
- Number of Scans: 1024 or more.

2D NMR Spectroscopy (for detailed structural confirmation):

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
- ^1H - ^{119}Sn HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons to the tin nucleus, which can help in assigning protons on the butyl group relative to the tin center.^[5]

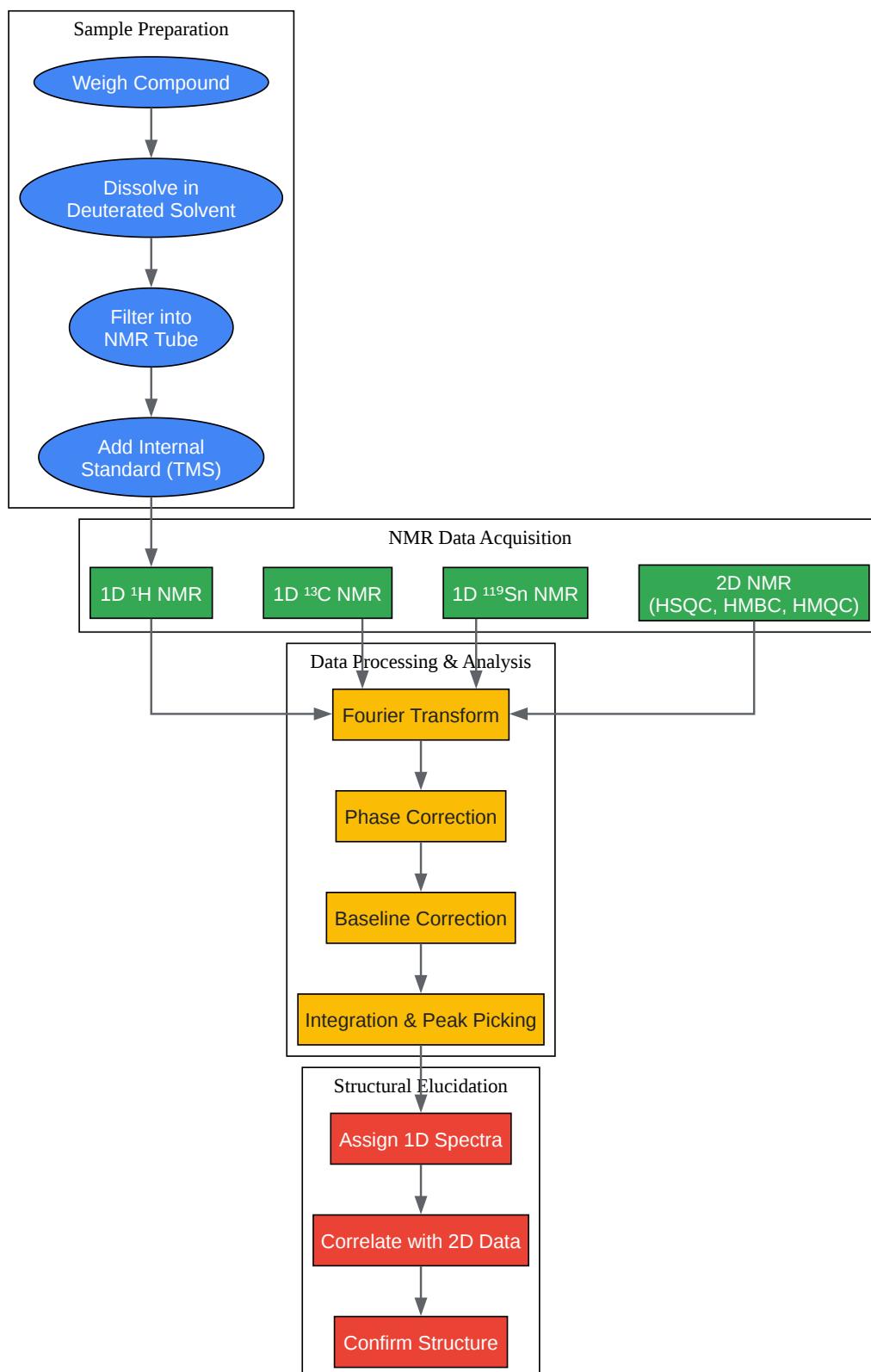
Data Presentation

The expected NMR data for **Stannane, butylhydroxyoxo-** are summarized in the table below. These values are representative and may vary slightly depending on the solvent and experimental conditions.

Nucleus	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H	-CH ₃	~0.9	Triplet	$^3\text{J}(\text{H},\text{H}) \approx 7$
-CH ₂ -CH ₂ -	~1.4	Multiplet		
-Sn-CH ₂ -	~1.6	Multiplet		$^2\text{J}(\text{Sn},\text{H}) \approx 50-70$
-OH	Variable (broad)	Singlet		
^{13}C	-CH ₃	~13.5		
-CH ₂ -CH ₂ -	~27			
-CH ₂ -CH ₂ -	~28		$^2\text{J}(\text{Sn},\text{C}) \approx 20-40$	
-Sn-CH ₂ -	~15		$^1\text{J}(\text{Sn},\text{C}) \approx 300-400$	
^{119}Sn	Sn	-150 to -200	Singlet	

Note: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.[2]

Data Interpretation and Structural Elucidation


The ^1H NMR spectrum will show the characteristic signals for the n-butyl group. The triplet at approximately 0.9 ppm corresponds to the terminal methyl group, while the overlapping multiplets between 1.4 and 1.6 ppm arise from the other methylene groups. The methylene group directly attached to the tin atom is expected to be the most deshielded of the methylene protons and may show satellite peaks due to coupling with the ^{119}Sn and ^{117}Sn isotopes.[2][6]

The ^{13}C NMR spectrum will display four distinct signals for the butyl group. The carbon directly bonded to the tin atom will exhibit a large one-bond coupling constant ($^1\text{J}(\text{Sn}, ^{13}\text{C})$), which is a key diagnostic feature.[3] The other carbons will show smaller two- and three-bond couplings.

The ^{119}Sn NMR spectrum is particularly informative about the coordination environment of the tin atom. For a tetracoordinate tin species in a butyltin hydroxide oxide compound, a single resonance is expected in the range of -150 to -200 ppm relative to SnMe_4 .[2] The chemical shift can be sensitive to solvent effects and the presence of any coordinating species.[4]

Workflow and Visualization

The overall workflow for the multinuclear NMR characterization of **Stannane, butylhydroxyoxo-** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for multinuclear NMR characterization.

Conclusion

This application note provides a comprehensive protocol for the characterization of **Stannane, butylhydroxyoxo-** using multinuclear NMR spectroscopy. By following these guidelines, researchers can obtain high-quality ^1H , ^{13}C , and ^{119}Sn NMR data, enabling confident structural confirmation and purity assessment. The combination of 1D and 2D NMR techniques offers a robust analytical strategy for the detailed investigation of this and other related organotin compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy Stannane, butylhydroxyoxo- | 2273-43-0 [smolecule.com]
- 3. [scribd.com](https://www.scribd.com) [scribd.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [Characterization of Stannane, butylhydroxyoxo- by Multinuclear NMR Spectroscopy: An Application Note]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346574#characterization-of-stannane-butylhydroxyoxo-using-multinuclear-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com